molecular formula C28H20ClN5O3 B12713878 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl- CAS No. 119457-19-1

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-

Cat. No.: B12713878
CAS No.: 119457-19-1
M. Wt: 509.9 g/mol
InChI Key: VDQIPLCBGZYDBM-MYYYXRDXSA-N
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Description

“3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrazolone Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Indoloquinoxalinyl Group: This step may involve the coupling of the pyrazolone core with indoloquinoxaline derivatives using reagents like acyl chlorides or anhydrides.

    Acetylation and Substitution Reactions: The final steps may include acetylation and substitution reactions to introduce the chloro and hydroxyphenyl groups.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to ensure high yield and purity. Scale-up processes may also involve continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

“3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, including polymers and dyes. Its unique properties can be harnessed for various industrial processes.

Mechanism of Action

The mechanism of action of “3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it may inhibit their activity.

    Receptor Modulation: It may interact with receptors, altering their signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3H-Pyrazol-3-one Derivatives: Compounds with similar pyrazolone cores but different substituents.

    Indoloquinoxaline Derivatives: Compounds with similar indoloquinoxaline structures but different functional groups.

Uniqueness

The uniqueness of “3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-hydroxyphenyl)ethylidene)-5-methyl-” lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

119457-19-1

Molecular Formula

C28H20ClN5O3

Molecular Weight

509.9 g/mol

IUPAC Name

(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[1-(4-hydroxyphenyl)ethylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C28H20ClN5O3/c1-15(17-7-10-19(35)11-8-17)25-16(2)32-34(28(25)37)24(36)14-33-23-6-4-3-5-20(23)26-27(33)31-21-12-9-18(29)13-22(21)30-26/h3-13,35H,14H2,1-2H3/b25-15-

InChI Key

VDQIPLCBGZYDBM-MYYYXRDXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Canonical SMILES

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

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